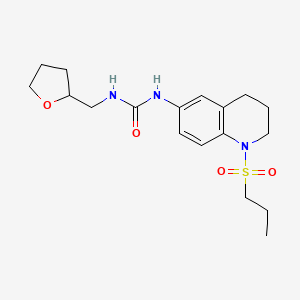
1-(1-(丙基磺酰基)-1,2,3,4-四氢喹啉-6-基)-3-((四氢呋喃-2-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound. It has shown potential in various fields of research and industry due to its complex structure and reactivity. Its unique properties make it a subject of interest in medicinal chemistry and material science.
科学研究应用
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing the reactivity and selectivity of various chemical transformations.
Material Science: : Forms part of polymeric structures with unique mechanical and thermal properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects on conditions like cancer and infectious diseases due to its unique mode of action.
Industry
Chemical Manufacturing: : Used in the synthesis of advanced materials and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves several key steps:
Starting Material Preparation: : Begin with commercially available quinoline derivatives.
Sulfonylation: : Introduce the propylsulfonyl group under controlled acidic conditions to obtain the sulfonylated intermediate.
Cyclization: : Employ intramolecular cyclization techniques to form the tetrahydroquinoline ring.
Tetrahydrofuran Introduction: : Add the tetrahydrofuran moiety via a nucleophilic substitution reaction.
Urea Formation: : Combine the final intermediate with isocyanate to form the urea linkage.
Industrial Production Methods
While laboratory synthesis focuses on precision and purity, industrial production scales up the processes with efficient catalysts and optimized conditions to enhance yield and minimize byproducts.
化学反应分析
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic substitutions involving the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in aqueous or acidic medium.
Reducing Agents: : Lithium aluminum hydride in dry ether.
Substitution Conditions: : Mild to moderate temperatures with polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
The major products of these reactions depend on the reaction conditions, but typically include modified quinoline structures, reduced sulfonyl derivatives, and substituted ureas.
作用机制
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea interacts with biological molecules through:
Hydrogen Bonding: : The urea moiety forms hydrogen bonds with target proteins or enzymes.
Electrostatic Interactions: : The propylsulfonyl group engages in electrostatic interactions with charged biological structures.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: : These share the core quinoline structure but differ in substituents, influencing their reactivity and applications.
Sulfonyl Ureas: : Differ primarily in the sulfonyl substituents and the heterocyclic components attached to the urea linkage.
Highlighting Uniqueness
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique in combining a tetrahydroquinoline with a sulfonyl urea and a tetrahydrofuran moiety, which imparts unique chemical and biological properties not typically found in similar compounds.
That's quite a fascinating compound! Anything else you'd like to dive into about it?
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQEEPGVLHDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














